molecular formula C16H15N3OS B12726615 2-(4-(2-Methylphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)phenol CAS No. 81518-43-6

2-(4-(2-Methylphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)phenol

Cat. No.: B12726615
CAS No.: 81518-43-6
M. Wt: 297.4 g/mol
InChI Key: ORMHCZFSCGVQGH-UHFFFAOYSA-N
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Description

2-(4-(2-Methylphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)phenol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a phenol group, and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Methylphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)phenol typically involves multiple steps One common method includes the reaction of 2-methylphenyl hydrazine with carbon disulfide to form a dithiocarbazate intermediate This intermediate is then cyclized with phenyl isocyanate to form the triazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Methylphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides and sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

2-(4-(2-Methylphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-(2-Methylphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, affecting enzyme activity. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The methylthio group can undergo oxidation, leading to the formation of reactive intermediates that can further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(2-Methylphenyl)-4H-1,2,4-triazol-3-yl)phenol: Lacks the methylthio group, resulting in different chemical properties.

    2-(4-(2-Methylphenyl)-5-(methylthio)-4H-1,2,3-triazol-3-yl)phenol: Contains a 1,2,3-triazole ring instead of a 1,2,4-triazole ring, leading to variations in reactivity and biological activity.

Uniqueness

The presence of the methylthio group in 2-(4-(2-Methylphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)phenol imparts unique chemical properties, such as increased reactivity towards oxidation and the ability to form specific interactions with biological targets. This makes it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

81518-43-6

Molecular Formula

C16H15N3OS

Molecular Weight

297.4 g/mol

IUPAC Name

2-[4-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]phenol

InChI

InChI=1S/C16H15N3OS/c1-11-7-3-5-9-13(11)19-15(17-18-16(19)21-2)12-8-4-6-10-14(12)20/h3-10,20H,1-2H3

InChI Key

ORMHCZFSCGVQGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=C2SC)C3=CC=CC=C3O

Origin of Product

United States

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